1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride

Description

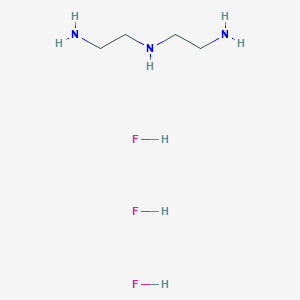

1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride is a hydrofluoride salt derived from diethylenetriamine (DETA), a polyamine with three nitrogen centers. The parent compound, DETA (CAS 111-40-0), is structurally characterized as N-(2-aminoethyl)-1,2-ethanediamine . The trihydrofluoride form arises from the protonation of DETA’s primary and secondary amines with three equivalents of hydrofluoric acid (HF), resulting in enhanced solubility and altered reactivity compared to the free base. This compound is primarily utilized in specialized industrial applications, such as fluorination reactions or as a corrosion inhibitor, leveraging the fluoride ion’s unique properties .

Properties

CAS No. |

68444-11-1 |

|---|---|

Molecular Formula |

C4H16F3N3 |

Molecular Weight |

163.19 g/mol |

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride |

InChI |

InChI=1S/C4H13N3.3FH/c5-1-3-7-4-2-6;;;/h7H,1-6H2;3*1H |

InChI Key |

HNOFHOVMZQLQHP-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCN)N.F.F.F |

Related CAS |

111-40-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Iminodiacetonitrile

One of the most established industrial methods involves catalytic hydrogenation of iminodiacetonitrile (IDAN):

- Reactants: Iminodiacetonitrile dissolved in an organic solvent (e.g., ethanol or methanol)

- Catalysts: Raney nickel or other hydrogenation catalysts

- Conditions:

- Temperature: 50–150 °C (preferably 70–90 °C)

- Pressure: 5–25 MPa hydrogen pressure (preferably 9–14 MPa)

- Addition of ion exchange resin (strongly basic anion exchange resin) and molecular sieve as stabilizer to suppress by-products

- Process:

Hydrogenation reduces the nitrile groups to primary amines, producing the tetraamine compound, with piperazine and other by-products minimized by stabilizers.

This method is described in Chinese patent CN102485711B, which reports improved selectivity and yield by controlling reaction parameters and additives.

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 50–150 °C | 70–90 °C |

| Pressure (Hydrogen) | 5–25 MPa | 9–14 MPa |

| Catalyst | Raney nickel | Raney nickel |

| Additives | Ion exchange resin, molecular sieve | Same |

Table 1: Key parameters for hydrogenation of iminodiacetonitrile to trientine free base

Protection and Deprotection Routes

Alternative synthetic routes involve multi-step processes using protected intermediates:

- Step 1: Formation of di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) difumarate by reacting intermediates with fumaric acid and protecting groups.

- Step 2: Catalytic reduction of cyano groups with Raney nickel in methanolic ammonia.

- Step 3: Acidic deprotection with hydrochloric acid to yield tetrahydrochloride salt.

- Step 4: Conversion to free base by neutralization with bases such as potassium carbonate or methanolic ammonia.

- Step 5: Purification by recrystallization from solvents like ethanol or methanol.

This method is detailed in patent WO2018193482A1, which emphasizes improved purity and yield by optimized deprotection and purification steps.

| Step | Description | Reagents/Conditions |

|---|---|---|

| a | Protection of amino groups | Fumaric acid, carbamate protecting groups |

| b | Catalytic hydrogenation of nitrile groups | Raney nickel, methanolic ammonia |

| c | Deprotection of amino groups | Concentrated HCl, 50–70 °C |

| d | Conversion to free base | Suitable base (K2CO3, NH3) |

| e | Purification | Solvent recrystallization (ethanol) |

Table 2: Multi-step synthetic route for trientine preparation

Preparation of this compound

Direct literature on the preparation of the trihydrofluoride salt is limited. However, general salt formation principles apply:

- Starting Material: Trientine free base or its dihydrochloride salt

- Fluoride Source: Hydrofluoric acid or ammonium fluoride solutions

- Method:

- Dissolve the free base in an appropriate solvent (e.g., ethanol, water)

- Slowly add hydrofluoric acid under controlled temperature and stirring

- Maintain pH and temperature to favor trihydrofluoride salt formation

- Isolate the salt by cooling and filtration

- Dry under vacuum to obtain pure trihydrofluoride salt

This salt formation is analogous to the preparation of other amine hydrofluoride salts, which are known for their stability and unique solubility profiles.

Analytical and Purity Considerations

- Purity: Typically >99.5% by HPLC for pharmaceutical-grade compounds

- By-products: Piperazine and high-boiling amines minimized by reaction control and stabilizers

- Characterization: NMR, IR, and mass spectrometry confirm structure; elemental analysis confirms salt stoichiometry

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield simpler amines.

Substitution: The ammonium groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted amines, fluorinated compounds, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Composition

1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride is an organic compound characterized by the formula C4H16F3N3. It is a derivative of ethylenediamine and possesses unique properties due to the presence of hydrofluoride groups. The compound is known for its solubility in water and polar organic solvents, making it versatile for various applications.

Pharmaceutical Development

1,2-Ethanediamine derivatives are frequently utilized in pharmaceutical formulations due to their ability to act as intermediates in drug synthesis. The compound can serve as a building block for the creation of biologically active molecules. For instance:

- Synthesis of Anticancer Agents : Research has indicated that derivatives of 1,2-ethanediamine can be involved in synthesizing compounds that exhibit anticancer properties. These compounds often target specific cellular pathways involved in tumor growth and proliferation.

- Antimicrobial Agents : The compound's amine functionality allows it to interact with microbial membranes, enhancing the efficacy of antimicrobial agents. Studies have shown that modifications to the ethylenediamine structure can lead to increased antimicrobial activity against various pathogens.

Material Science

In material science, 1,2-ethanediamine and its derivatives are employed as curing agents for epoxy resins and thermosetting plastics:

- Curing Agent for Epoxy Resins : The compound reacts with epoxide groups in resins to form cross-linked networks that enhance mechanical properties and thermal stability. This application is crucial in industries such as aerospace and automotive manufacturing.

- Corrosion Inhibitors : The presence of amine groups allows this compound to function as an effective corrosion inhibitor in metal coatings and treatments. Its ability to form protective films on metal surfaces helps mitigate oxidation and deterioration.

Chemical Synthesis

1,2-Ethanediamine serves as a versatile reagent in chemical synthesis:

- Ligand Formation : It acts as a ligand in coordination chemistry, forming complexes with various metals. These complexes are valuable in catalysis and materials development.

- Synthesis of Polymeric Materials : The compound is utilized in synthesizing polyamines and polyurethanes, contributing to the production of flexible foams and elastomers used in consumer goods.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial properties of 1,2-ethanediamine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating potential for developing new antimicrobial formulations.

Case Study 2: Epoxy Resin Curing

Research conducted on the use of 1,2-ethanediamine as a curing agent for epoxy resins showed improved mechanical properties such as tensile strength and impact resistance. These findings support its application in high-performance materials required for structural applications.

Mechanism of Action

The mechanism of action of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular processes.

Comparison with Similar Compounds

Key Differences :

- Solubility : Hydrochlorides (e.g., C₄H₁₆Cl₃N₃) exhibit higher aqueous solubility than fluorides due to stronger ion-dipole interactions .

Alkyl-Substituted DETA Derivatives

Alkylation modifies DETA’s hydrophobicity and reactivity:

Key Differences :

- Hydrophobicity: Alkylated derivatives (e.g., N-dodecyl-DETA) are tailored for non-polar environments, whereas ionic salts like trihydrofluoride excel in polar media .

Higher Polyamine Homologues

Increasing amine groups alter chelation capacity and thermal stability:

Key Differences :

- Chelation : TEPA’s five amine groups enhance metal-binding capacity compared to DETA derivatives .

- Volatility : Salts like trihydrofluoride exhibit reduced volatility compared to free bases like DETA or TEPA .

Physicochemical Properties and Stability

Thermal Behavior

- Trihydrofluoride : Decomposes above 150°C, releasing HF gas .

- Trihydrochloride : Stable up to 250°C due to stronger HCl bonding .

- Free DETA : Boiling point 207°C, decomposes at 300°C .

Solubility

Biological Activity

1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride (CAS Number: 111-40-0) is a derivative of ethylenediamine that has garnered interest due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 103.1661 g/mol. It is commonly known as diethylenetriamine or DETA and has various applications in chemical synthesis and biological research.

- Molecular Formula:

- Molecular Weight: 103.1661 g/mol

- IUPAC Name: 1,2-Ethanediamine, N-(2-aminoethyl)-

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Properties

Studies have indicated that compounds similar to DETA exhibit significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

2. Cytotoxic Effects

Research has demonstrated that DETA can induce cytotoxicity in certain cancer cell lines. This effect is attributed to its ability to interfere with cellular processes, potentially through apoptosis induction or cell cycle arrest.

3. Neuroprotective Effects

Some studies suggest that DETA may possess neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells, which could be beneficial in neurodegenerative conditions.

Case Studies

Several studies have explored the biological implications of DETA:

- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of DETA against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating robust antimicrobial activity .

- Cytotoxicity Evaluation : In vitro assays using human cancer cell lines demonstrated that DETA reduced cell viability significantly at concentrations above 100 µM. Flow cytometry analysis confirmed that this was associated with increased apoptosis rates .

- Neuroprotection in Oxidative Stress Models : An experimental study using neuronal cell cultures treated with hydrogen peroxide showed that DETA reduced oxidative damage markers by approximately 30%, suggesting potential therapeutic applications in neuroprotection .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including acid-resistant gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Neutralize spills with inert absorbents (e.g., vermiculite) and dilute with copious water. Store separately from strong oxidizers due to corrosive risks .

- Key Data : The compound’s hazard profile includes corrosivity (Risk Phrase 34) and potential for burns, as observed in related derivatives like 1,2-Ethanediamine, N-(2-Aminoethyl)-N-Dodecyl- .

Q. Which spectroscopic techniques are optimal for characterizing the structural features of 1,2-Ethanediamine derivatives?

- Methodological Answer : Use infrared (IR) spectroscopy to identify amine N-H stretching (3200–3400 cm⁻¹) and hydrogen-bonded F⁻ interactions. Raman spectroscopy can resolve skeletal vibrations of the ethylenediamine backbone. For fluorine environments, employ ¹⁹F NMR to assess trihydrofluoride coordination .

- Example : IR spectra of analogous polyamines (e.g., diethylenetriamine) show distinct N-H bending modes at 1600–1650 cm⁻¹, which can guide assignments .

Q. How can researchers determine the solubility profile of this compound in solvent systems?

- Methodological Answer : Conduct phase solubility studies using gravimetric analysis or UV-Vis spectroscopy. Test polar solvents (water, ethanol) and non-polar solvents (hexane) under controlled temperatures. For example, related compounds like 1,2-Ethanediamine, N-(2-aminoethyl)- exhibit high water solubility due to hydrogen bonding, while fluorinated derivatives may show reduced miscibility in non-polar media .

Advanced Research Questions

Q. What computational approaches predict the binding affinity of 1,2-Ethanediamine derivatives to neurological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with proteins like monoamine oxidase. Validate predictions using ADMET analysis (e.g., SwissADME) to assess Lipinski rule compliance and toxicity. For example, 1,2-Ethanediamine, N-(2-aminoethyl)- demonstrated favorable docking scores with anti-Parkinson’s targets, suggesting potential therapeutic utility .

- Key Insight : The compound’s amine groups facilitate hydrogen bonding with active sites, while fluorides may enhance blood-brain barrier permeability .

Q. How should researchers resolve discrepancies between experimental and calculated thermodynamic properties of polyamine-hydrofluoride complexes?

- Methodological Answer : Cross-validate data using multiple techniques:

- Experimental : Measure vapor pressure (e.g., static method) and compare with calculated values from Joback or Crippen group contribution models.

- Computational : Apply quantum mechanical methods (DFT) to refine thermodynamic parameters. Outliers in vapor pressure data for related compounds (e.g., ±6.00 kPa deviations) highlight the need for empirical calibration .

Q. What synthetic strategies minimize byproduct formation during the preparation of 1,2-Ethanediamine derivatives?

- Methodological Answer : Optimize reaction conditions for stepwise alkylation :

React ethylenediamine with 2-aminoethyl bromide under inert atmosphere (N₂).

Introduce fluoride via hydrofluorination (HF gas) at low temperatures (−20°C) to prevent over-fluorination.

Monitor intermediates using LC-MS to detect unwanted polymers or cross-linked byproducts, as seen in derivatives like 1,2-Ethanediamine, N-(2-aminoethyl)-N-dodecyl- .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.